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Application Note: High-Fidelity Synthesis of Entrectinib and C5-Functionalized Analogs via
Indazole Intermediates

Abstract & Strategic Context

Entrectinib (RXDX-101) is a potent, CNS-active tyrosine kinase inhibitor (TKI) targeting
TRKA/B/C, ROS1, and ALK.[1] Its structural efficacy relies on a specific 3-aminoindazole core
substituted at the C5 position with a 3,5-difluorobenzyl moiety.

This application note provides a rigorous protocol for the synthesis of Entrectinib and its
structural analogs. While the prompt references "5-aminoindazole," it is critical to distinguish
between 5-amino-1H-indazole (amine at C5) and the actual Entrectinib pharmacophore, which
is a 5-substituted-1H-indazol-3-amine (amine at C3, benzyl at C5).

Strategic Value:

¢ The "Hinge Binder" (Indazole): The 3-aminoindazole motif forms critical hydrogen bonds with
the kinase hinge region (Glu1197/Met1199 in ALK).
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e The "Solvent Front" (Benzyl): The C5-benzyl group occupies the hydrophobic pocket;
modifications here dramatically alter selectivity (e.g., vs. crizotinib-resistant mutants).

e The "Solubilizer" (Piperazine/Pyran): The benzoic acid side chain improves oral
bioavailability and CNS penetration.

Retrosynthetic Analysis & Workflow

The synthesis is best approached via a convergent strategy, splitting the molecule into the
Indazole Core (Fragment A) and the Benzoic Acid Side Chain (Fragment B).
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Figure 1: Convergent retrosynthesis of Entrectinib. The critical disconnection is the amide bond
between the 3-aminoindazole and the benzoic acid derivative.

Detailed Experimental Protocols
Protocol A: Synthesis of the Indazole Core (Fragment A)

Target: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine Challenge: Achieving C5-selectivity and
avoiding N-alkylation during benzyl installation.
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Methodology: We utilize a Suzuki-Miyaura or Negishi cross-coupling approach on a 5-
bromoindazole intermediate. This allows for the rapid generation of analogs by simply
swapping the benzyl halide/boronic acid.

e Indazole Ring Formation:

o Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 equiv), Hydrazine hydrate (5.0 equiv), n-
Butanol.

o Procedure: Dissolve nitrile in n-butanol. Add hydrazine hydrate dropwise. Reflux (117°C)
for 4—6 hours.

o Mechanism: Nucleophilic aromatic substitution (

) of the fluoride by hydrazine, followed by intramolecular cyclization on the nitrile.

o Workup: Cool to RT. The product, 5-bromo-1H-indazol-3-amine, often precipitates. Filter
and wash with cold ethanol.

o Yield: ~85-90%.
o C5-Benzylation (The Analog Divergence Point):

o Reagents: 5-bromo-1H-indazol-3-amine (1.0 equiv), (3,5-difluorobenzyl)zinc bromide (1.5
equiv, 0.5M in THF), Pd(PPh3)4 (0.05 equiv).

o Condition: Dry THF, microwave irradiation at 100°C for 1 hour or reflux for 12 hours under
Argon.

o Note: If using Boronic acids (Suzuki), use

and
in Dioxane/Water.[2]

o Purification: Flash chromatography (DCM/MeOH 95:5).

o Result:5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
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Protocol B: Synthesis of the Side Chain (Fragment B)

Target: 4-(4-methylpiperazin-1-yl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzoic acid[3]

SNAr Substitution:

o React tert-butyl 4-fluoro-2-nitrobenzoate with N-methylpiperazine and
in DMF at RT. The piperazine displaces the 4-fluoro group.

Nitro Reduction:

o Hydrogenation (
, Pd/C) or Fe/NH4CI reduction to convert the 2-nitro group to an aniline.

Reductive Amination:

o React the resulting aniline with tetrahydro-4H-pyran-4-one using TFA and Sodium
Triacetoxyborohydride (

) in DCM.

Hydrolysis:

o Cleave the tert-butyl ester using TFA/DCM to yield the free carboxylic acid.

Protocol C: Final Coupling (Entrectinib Formation)

Critical Step: The amide bond formation must be performed carefully to avoid bis-acylation on
the indazole nitrogens.

Step-by-Step:

¢ Activation: Dissolve Fragment B (Acid, 1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv)
and a catalytic drop of DMF. Stir 1h at RT until gas evolution ceases. Concentrate to remove
excess oxalyl chloride.

e Coupling: Redissolve the acid chloride in dry Pyridine (or DCM/Pyridine 10:1).
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Addition: Cool to -10°C. Add Fragment A (Indazole amine, 0.9 equiv) slowly.

Reaction: Stir at 0°C for 2 hours, then warm to RT.

Quench/Workup: Quench with saturated

. Extract with EtOAc.[4][5][6][7]

Purification: Silica gel chromatography (DCM/MeOH/NH40H). Recrystallize from
Ethanol/Water.[1]

Quantitative Data & Validation Standards

To ensure "Trustworthiness" (Part 2 of requirements), compare your synthetic batches against
these benchmarks derived from Menichincheri et al. (2016).

Parameter Specification (Entrectinib) Acceptance Criteria
Appearance White to off-white powder Homogeneous solid
HPLC Purity > 98.5% (Area %) No single impurity > 0.5%
Diagnostic singlet for Indazole

1H NMR (DMSO-d6) Indazole C-H (s) at ~11.5 ppm NH
MS (ESI+) [M+H]+ =561.26 +0.3amu

_ _ _ Confirm NOE correlation
Regiochemistry N1 vs N2 alkylation

(Benzyl CH2 to C4-H)

Troubleshooting Regioselectivity: If you observe N-acylation (amide formation on the ring
nitrogen) instead of the exocyclic amine:

o Cause: Reaction temperature too high or excess base.

o Fix: Use the tert-butyl ester of the indazole (protected) or perform the coupling at -20°C
strictly. The exocyclic amine is more nucleophilic than the ring nitrogens, but selectivity
decreases with heat.
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Analog Design: The "5-Aminoindazole" Divergence

The prompt specifically asks about "5-aminoindazole intermediates.” While Entrectinib uses a
3-amino core, the 5-aminoindazole scaffold allows for Reverse-Amide Analogs.

Hypothesis: Reversing the amide bond (placing the amine on the indazole C5 and the acid on
the benzyl moiety) creates a novel vector for exploring the solvent-front pocket.

Path A: Entrectinib
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Figure 2: Divergent synthesis pathways. Path A leads to Entrectinib.[1] Path B utilizes the 5-
amino group directly for amide coupling, generating novel isosteres.

Protocol for Path B (5-Amino Analogs):

Start: 5-Nitroindazole.

Protection: Protect N1 with THP or SEM group.

Reduction: Pd/C + H2 to yield 1-protected-5-aminoindazole.

Coupling: React this 5-amine with the Benzyl-Acid chlorides to create "Inverted" analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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